molecular formula C27H35N5O2 B2540229 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326867-57-5

5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2540229
CAS RN: 1326867-57-5
M. Wt: 461.61
InChI Key: HBLDNLHEIOWYFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the assembly of its constituent parts. One possible synthetic route could be through ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . This method allows for efficient bond formation under ultrasonic conditions, resulting in good yields of the desired product .

Mechanism of Action

Given its intricate structure, the compound could act as a kinase inhibitor . The pyrazolo[3,4-d]pyrimidine scaffold resembles the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites. This property makes it a potential candidate for cancer treatment .

properties

IUPAC Name

5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O2/c1-20-8-9-22(18-21(20)2)24-19-25-27(34)31(16-17-32(25)28-24)11-10-26(33)30-14-12-29(13-15-30)23-6-4-3-5-7-23/h8-9,16-19,23H,3-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDNLHEIOWYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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